![molecular formula C12H11ClN2OS B2803067 6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one CAS No. 898421-81-3](/img/structure/B2803067.png)
6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one
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Description
The compound “6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .
Synthesis Analysis
The synthesis of pyridopyrimidines has been explored in various studies. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of “6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one” is characterized by the presence of a pyrimidine ring, a chlorophenyl group, a methylsulfanyl group, and a ketone functional group .Scientific Research Applications
Anticancer Properties
HMS1657C05: has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific enzymes or pathways critical for cancer cell survival. Researchers are investigating its potential to target specific cancer types, such as breast, lung, or colon cancer. Preclinical studies have demonstrated its ability to suppress tumor growth and induce apoptosis (programmed cell death) in cancer cells .
Anti-inflammatory Activity
Inflammation plays a pivotal role in various diseases, including autoimmune disorders and chronic conditions. HMS1657C05 exhibits anti-inflammatory effects by modulating immune responses. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis .
Antiviral Applications
The compound’s unique structure suggests antiviral activity. Scientists are investigating its ability to inhibit viral replication, particularly against RNA virusesHMS1657C05 might hold promise in combating viral infections, such as influenza, hepatitis, or even emerging viruses like SARS-CoV-2 .
Neuroprotective Effects
Neurodegenerative diseases, like Alzheimer’s and Parkinson’s, involve neuronal damage and inflammation. HMS1657C05 has been studied for its potential neuroprotective properties. It may help prevent neuronal cell death, reduce oxidative stress, and enhance cognitive function .
Antibacterial Applications
The compound’s sulfanyl group suggests antibacterial activity. Researchers are investigating its effectiveness against both Gram-positive and Gram-negative bacteriaHMS1657C05 could be a valuable addition to the arsenal of antibiotics, especially in the face of antibiotic-resistant strains .
Metabolic Disorders
Metabolic disorders, such as diabetes and obesity, are characterized by dysregulated metabolic pathways. HMS1657C05 might modulate key enzymes involved in glucose metabolism, lipid synthesis, or insulin signaling. Ongoing studies explore its potential in managing metabolic imbalances .
properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-14-12(16)15-11(8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOCBWVBSJIYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one |
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